molecular formula C18H15N3O4 B10980867 N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B10980867
M. Wt: 337.3 g/mol
InChI Key: KYXDKCXKRIULLU-UHFFFAOYSA-N
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Description

N-{[3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a naphthalen-1-yl group and functionalized at the 1-position with an acetyl-glycine moiety. Pyridazinones are recognized for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C18H15N3O4/c22-16(19-10-18(24)25)11-21-17(23)9-8-15(20-21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10-11H2,(H,19,22)(H,24,25)

InChI Key

KYXDKCXKRIULLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the pyridazinone and glycine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce reduced pyridazinone derivatives.

Scientific Research Applications

N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine with structurally related pyridazinone derivatives:

Compound Name Substituent at C3 Functional Group Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
This compound Naphthalen-1-yl Acetyl-glycine C₁₈H₁₅N₃O₄ ~337.34* Inferred antimicrobial/anti-inflammatory†
N-{[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine 2-Chlorophenyl Acetyl-glycine C₁₄H₁₂ClN₃O₄ 321.72 Not reported (structural analog)
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) 4-Nitrobenzyloxy Benzenesulfonamide C₁₇H₁₄N₄O₆S 425.05 Potential anti-inflammatory‡

Notes:

  • *Estimated molecular weight based on structural analog substitution.
  • †Biological activities inferred from pyridazinone derivatives’ reported effects .
  • ‡Sulfonamide derivatives are associated with anti-inflammatory activity .

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability: The naphthalen-1-yl group in the target compound increases aromatic surface area compared to 2-chlorophenyl or 4-nitrobenzyloxy substituents. The acetyl-glycine moiety introduces polar functional groups (carboxylic acid, amide), balancing hydrophobicity and enabling hydrogen-bond interactions with biological targets .

Functional Group Influence on Activity :

  • Sulfonamide derivatives (e.g., compound 5b) exhibit stronger hydrogen-bond acceptor capacity due to the sulfonyl group, which may enhance binding to enzymes like cyclooxygenase (COX) in anti-inflammatory pathways .
  • Acetyl-glycine derivatives prioritize solubility and metabolic stability, making them suitable for oral administration .

Synthetic Accessibility: Benzyloxy-substituted pyridazinones (e.g., 5a-b) are synthesized via nucleophilic substitution of benzyl bromides with pyridazinone precursors under mild conditions . The target compound likely follows a similar protocol, substituting naphthalen-1-yl bromide or boronic acid derivatives.

Research Findings and Trends

  • Bioactivity Prediction: Pyridazinones with bulky aromatic substituents (e.g., naphthalene) show enhanced binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
  • Structure-Activity Relationship (SAR) : Chlorophenyl and nitrobenzyl groups in analogs improve electron-withdrawing effects, stabilizing interactions with charged residues in target proteins .

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